Odor Detection Threshold: S-Methyl Thioacetate Requires Higher Concentration for Perception Compared to Ethyl Analog
S-Methyl thioacetate exhibits a significantly higher odor detection threshold in a food matrix (beer) compared to its closest analog, S-ethyl thioacetate. This quantifiable difference is critical for applications where a compound's detectability directly impacts its utility as a flavoring agent or its status as a potential off-flavor [1]. In a study using a trained panel, the odor threshold for methyl thioacetate was determined to be 50 parts per billion (ppb), whereas the threshold for ethyl thioacetate was 10 ppb [1]. This means a user would need five times the amount of S-methyl thioacetate to achieve the same perceived odor intensity as S-ethyl thioacetate in this matrix.
| Evidence Dimension | Odor Detection Threshold (in beer) |
|---|---|
| Target Compound Data | 50 ppb |
| Comparator Or Baseline | S-Ethyl thioacetate: 10 ppb |
| Quantified Difference | 5-fold higher threshold (50 ppb vs 10 ppb) |
| Conditions | Sensory evaluation by trained panel in beer matrix [1] |
Why This Matters
This 5-fold difference in odor threshold dictates compound selection for achieving a specific flavor impact; S-ethyl thioacetate cannot be substituted for S-methyl thioacetate at the same concentration without drastically altering the perceived aroma profile.
- [1] Cameleyre, M., Lytra, G., Schütte, L., Vicard, J., & Barbe, J. (2017). 2-Methylbutyl acetate in wines: a key compound for blackcurrant and red-berry fruit nuances. Data from Table 2, citing Lermusieau et al. (2001) for odor thresholds in beer. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC5511608/table/Tab2/ View Source
